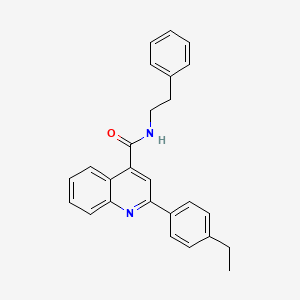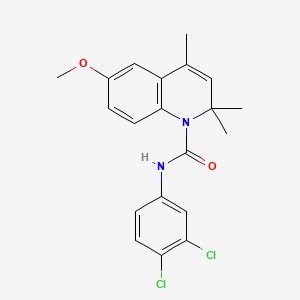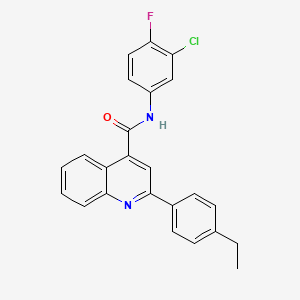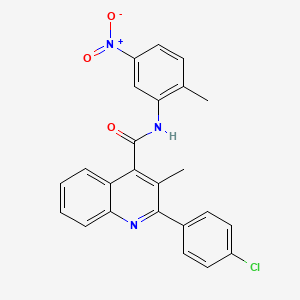![molecular formula C24H25N3O2 B11662151 N-(3,5-Dimethylphenyl)-2-{[(3,5-dimethylphenyl)carbamoyl]amino}benzamide](/img/structure/B11662151.png)
N-(3,5-Dimethylphenyl)-2-{[(3,5-dimethylphenyl)carbamoyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dimethylphenyl)-2-{[(3,5-dimethylphenyl)carbamoyl]amino}benzamide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of a benzamide core with two 3,5-dimethylphenyl groups attached, which contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylphenyl)-2-{[(3,5-dimethylphenyl)carbamoyl]amino}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-dimethylphenylamine with benzoyl chloride to form the corresponding benzamide. This intermediate is then reacted with another equivalent of 3,5-dimethylphenylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-Dimethylphenyl)-2-{[(3,5-dimethylphenyl)carbamoyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
N-(3,5-Dimethylphenyl)-2-{[(3,5-dimethylphenyl)carbamoyl]amino}benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(3,5-Dimethylphenyl)-2-{[(3,5-dimethylphenyl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N-(3,5-Dimethylphenyl)-2-{[(3,5-dimethylphenyl)carbamoyl]amino}benzamide can be compared with other similar compounds, such as:
N-(3,5-Dimethylphenyl)-3,5-dinitrobenzamide: This compound has nitro groups instead of the carbamoyl groups, leading to different chemical properties and reactivity.
N-(3,5-Dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide:
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields of research.
Propriétés
Formule moléculaire |
C24H25N3O2 |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
N-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)carbamoylamino]benzamide |
InChI |
InChI=1S/C24H25N3O2/c1-15-9-16(2)12-19(11-15)25-23(28)21-7-5-6-8-22(21)27-24(29)26-20-13-17(3)10-18(4)14-20/h5-14H,1-4H3,(H,25,28)(H2,26,27,29) |
Clé InChI |
BYTBSWGVRJENIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2NC(=O)NC3=CC(=CC(=C3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11662069.png)

![methyl 2-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11662080.png)



![(4E)-4-[4-(diethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11662108.png)
![(2E)-3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid](/img/structure/B11662112.png)
![4-[(Benzylsulfanyl)methyl]-N'-[(E)-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide](/img/structure/B11662116.png)
![Methyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11662128.png)
![(5E)-1-phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B11662129.png)


![N'-[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11662146.png)
